N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide
Description
N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide is a synthetic organic compound with a complex molecular structure It features a furan ring substituted with a carboxamide group and a hydroxypropyl group attached to an oxolane ring
Properties
IUPAC Name |
N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9-7-19-10(2)13(9)14(17)15-5-12(6-16)11-3-4-18-8-11/h7,11-12,16H,3-6,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAWPDJUBYQNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NCC(CO)C2CCOC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the furan derivative with an appropriate amine under dehydrating conditions.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the furan compound.
Formation of the Oxolane Ring: The oxolane ring is formed by cyclization of the hydroxypropyl group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents under mild to moderate conditions.
Reduction: LiAlH4 or other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism by which N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[3-hydroxy-2-(oxolan-3-yl)propyl]-2,4-dimethylfuran-3-carboxamide: can be compared with other furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly where specific reactivity or stability is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
